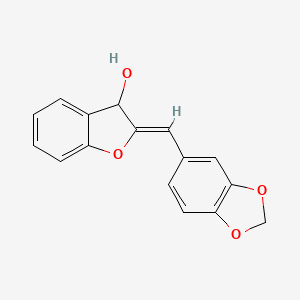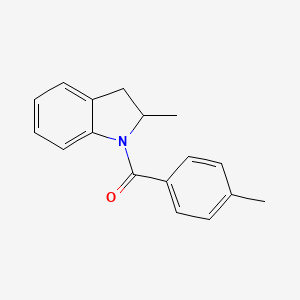
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a thiadiazole ring, and a triazole ring attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Coupling Reactions: The thiadiazole and triazole rings are then coupled to a benzamide core through nucleophilic substitution reactions, often involving chlorinated benzamides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogens in the triazole ring.
Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Amino or thiol-substituted benzamides.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Compounds with similar structures have been studied for their potential antimicrobial properties.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes.
Medicine
Drug Development: The compound could be explored for its potential as a pharmaceutical agent, particularly in the treatment of infections or cancer.
Industry
Agriculture: It may be used as a pesticide or herbicide.
Materials Science: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological pathways. If used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
- 2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Uniqueness
The uniqueness of 2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. The propyl group, for example, may impart different lipophilicity and steric effects compared to methyl or ethyl groups.
Propriétés
IUPAC Name |
2-chloro-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6OS/c1-2-3-12-19-20-14(23-12)18-13(22)10-5-4-9(6-11(10)15)21-7-16-17-8-21/h4-8H,2-3H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKKLGSUKWMCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(3-fluorophenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5353597.png)
![(2R,3R,6R)-3-(3,5-difluorophenyl)-5-propan-2-yl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5353604.png)
![2-fluoro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B5353610.png)

![3-methyl-1-[(1-phenylcyclopentyl)carbonyl]piperidine](/img/structure/B5353614.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-2,6-dichlorobenzenesulfonamide hydrochloride](/img/structure/B5353622.png)

![methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5353635.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5353639.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-pentylbenzenesulfonamide hydrochloride](/img/structure/B5353642.png)
![2-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinamide](/img/structure/B5353645.png)
![Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B5353666.png)
![[1'-(4-isobutylbenzoyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5353675.png)

